molecular formula C15H14BrNO3S2 B2831621 N-[3-(1-benzofuran-2-yl)propyl]-5-bromothiophene-2-sulfonamide CAS No. 2309592-77-4

N-[3-(1-benzofuran-2-yl)propyl]-5-bromothiophene-2-sulfonamide

Cat. No.: B2831621
CAS No.: 2309592-77-4
M. Wt: 400.31
InChI Key: IKOHZWXQMLCFGS-UHFFFAOYSA-N
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Description

N-[3-(1-Benzofuran-2-yl)propyl]-5-bromothiophene-2-sulfonamide is a synthetic organic compound featuring a benzofuran moiety linked via a three-carbon propyl chain to a 5-bromothiophene-2-sulfonamide group. The sulfonamide group (-SO₂NH-) is a critical pharmacophore, often associated with enzyme inhibition (e.g., carbonic anhydrase) or antimicrobial activity. Structural analysis of such compounds typically employs X-ray crystallography tools like SHELX for refinement and ORTEP for visualization , ensuring precise stereochemical characterization.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-5-bromothiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3S2/c16-14-7-8-15(21-14)22(18,19)17-9-3-5-12-10-11-4-1-2-6-13(11)20-12/h1-2,4,6-8,10,17H,3,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOHZWXQMLCFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CCCNS(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-benzofuran-2-yl)propyl]-5-bromothiophene-2-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the benzofuran ring, followed by the introduction of the propyl chain. The bromothiophene ring is then synthesized separately and coupled with the benzofuran derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-benzofuran-2-yl)propyl]-5-bromothiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of N-[3-(1-benzofuran-2-yl)propyl]-5-bromothiophene-2-sulfonamide as an anticancer agent. The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, derivatives of benzofuran have shown significant antiproliferative activity against human cancer cells, suggesting that modifications to the benzofuran structure can enhance biological efficacy .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and disruption of cell cycle progression. Studies indicate that the sulfonamide group may play a crucial role in interacting with specific biological targets, leading to the activation of apoptotic pathways .

Case Study: In Vivo Studies
In vivo studies have demonstrated that administration of this compound in animal models resulted in reduced tumor growth compared to control groups. The compound's pharmacokinetic profile showed favorable tissue distribution, indicating its potential for therapeutic use in oncology .

Materials Science

Polymeric Composites
this compound has also found applications in materials science, particularly in the development of polymeric composites. Its incorporation into polymer matrices enhances thermal stability and mechanical properties, making it suitable for applications in high-performance materials .

Flame Retardancy
Research indicates that compounds containing thiophene and sulfonamide groups can impart flame retardant properties to polymers. This is particularly valuable in industries where fire safety is paramount, such as automotive and construction .

Analytical Chemistry

Analytical Method Development
The compound has been utilized as a standard reference material in analytical method development, particularly in chromatography and mass spectrometry. Its unique structural features allow for the development of sensitive detection methods for related compounds in complex matrices .

Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer agent with potential to inhibit cell proliferationInduces apoptosis; effective against various cancer cell lines
Materials ScienceEnhances thermal stability and mechanical properties in polymer compositesImproves flame retardancy; suitable for high-performance applications
Analytical ChemistryStandard reference material for method developmentFacilitates sensitive detection methods; useful in chromatography and mass spectrometry

Mechanism of Action

The mechanism of action of N-[3-(1-benzofuran-2-yl)propyl]-5-bromothiophene-2-sulfonamide involves its interaction with specific molecular targets. The benzofuran and bromothiophene rings may interact with enzymes or receptors, leading to modulation of biological pathways. The sulfonamide group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Features of N-[3-(1-Benzofuran-2-yl)propyl]-5-Bromothiophene-2-Sulfonamide and Related Compounds

Compound Name Core Structure Substituents/Modifications Functional Groups Potential Applications Reference
This compound Benzofuran + Thiophene Propyl linker, 5-bromo Sulfonamide Enzyme inhibition, antimicrobial -
GSK8175 (Benzofuran carboxamide derivative) Benzofuran + Aryl sulfonamide Multiple halogens (Br, Cl), cyclopropyl groups Sulfonamide, Carboxamide Pharmaceutical (e.g., antiviral)
N-[3-(Perfluorooctanoylamido)propyl]-N,N,N-trimethylammonium chloride Propylamine Perfluorooctanoyl, quaternary ammonium Amide, Quaternary ammonium Surfactants, industrial uses
N-[3-(Trimethoxysilyl)propyl]perfluorohexanamide Propylsilyl Perfluorohexane, trimethoxysilyl Amide, Silane Surface coatings, nanomaterials

Key Observations:

Benzofuran Derivatives :

  • The target compound and GSK8175 share a benzofuran core but differ in substituents. GSK8175 incorporates multiple halogens (Br, Cl) and a carboxamide group, enhancing steric bulk and electronic effects, which may improve target selectivity in drug design.
  • The propyl linker in the target compound provides conformational flexibility, whereas GSK8175’s rigid cyclopropyl groups may restrict rotational freedom, impacting binding kinetics.

However, the 5-bromothiophene in the target compound introduces a distinct electronic profile compared to GSK8175’s chloro-substituted aryl groups.

Halogenation Effects: Bromine in the thiophene ring (target compound) increases lipophilicity and may enhance membrane permeability relative to non-halogenated analogs. In contrast, perfluorinated chains in compounds confer extreme hydrophobicity and chemical stability, suited for industrial applications rather than biological targeting.

Biological Activity

N-[3-(1-benzofuran-2-yl)propyl]-5-bromothiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features three critical structural components:

  • Benzofuran Ring : Associated with various biological activities, including antimicrobial and anticancer properties.
  • Bromothiophene Ring : Known for its applications in electronic materials and medicinal chemistry.
  • Sulfonamide Group : Commonly recognized for its antibacterial properties.

The compound can be represented by the following chemical structure:

ComponentDescription
IUPAC NameThis compound
Molecular FormulaC15H14BrN1O3S2
CAS Number2309592-77-4

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The benzofuran and bromothiophene moieties may interact with various enzymes or receptors, modulating biological pathways. The sulfonamide group enhances binding affinity, potentially increasing the compound's efficacy against certain pathogens.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Receptor Modulation : Interaction with cellular receptors could lead to altered signaling pathways, impacting cell proliferation and survival.

Antimicrobial Activity

Research has indicated that compounds containing benzofuran and sulfonamide groups exhibit significant antibacterial properties. A study highlighted the effectiveness of similar compounds against resistant strains such as Klebsiella pneumoniae, with reported minimum inhibitory concentrations (MICs) as low as 0.39 μg/mL .

Anticancer Potential

Benzofuran derivatives have shown promise in anticancer research. For instance, studies on related compounds demonstrated their ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other related compounds:

Compound TypeMechanism of ActionNotable Activities
Benzofuran DerivativesAntimicrobial and anticancer activityEffective against M. tuberculosis
Bromothiophene DerivativesPotential in medicinal chemistryApplications in electronic materials
Sulfonamide DerivativesAntibacterial propertiesWidely used in pharmaceuticals

Case Studies

Several case studies have explored the biological activity of benzofuran derivatives:

  • Antimycobacterial Activity : A series of benzofuran derivatives were synthesized and evaluated against Mycobacterium tuberculosis, showing promising results with MIC values significantly lower than standard treatments .
  • Antifungal Studies : Research on benzofuran-based compounds revealed potent antifungal activity against various strains, indicating their potential as therapeutic agents for fungal infections .

Q & A

Q. What are the optimal synthetic routes for preparing N-[3-(1-benzofuran-2-yl)propyl]-5-bromothiophene-2-sulfonamide?

The synthesis typically involves coupling a benzofuran-propylamine intermediate with 5-bromothiophene-2-sulfonyl chloride. Key steps include:

  • Nucleophilic substitution : Reacting the amine group of the benzofuran-propylamine with the sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
  • Yield optimization : Control of stoichiometry, reaction time (12–24 hours), and inert atmosphere (N₂/Ar) to minimize side reactions .

Q. How is the structure of this compound confirmed experimentally?

  • Single-crystal X-ray diffraction (SC-XRD) : Using SHELXL for refinement to resolve bond lengths, angles, and torsional conformations. Example parameters: Mo-Kα radiation (λ = 0.71073 Å), 100 K .
  • ORTEP-3 : Graphical representation of thermal ellipsoids to visualize atomic displacement parameters .
  • Supplementary data : Crystallographic Information Files (CIFs) deposited in the Cambridge Structural Database (CSD) .

Q. What spectroscopic methods are used for purity assessment?

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzofuran protons at δ 6.8–7.5 ppm, sulfonamide NH at δ 5.2–5.8 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 435.02 for C₁₆H₁₅BrNO₃S₂) .
  • IR spectroscopy : Sulfonamide S=O stretches at 1150–1350 cm⁻¹ and NH bending at 1550–1600 cm⁻¹ .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Disordered atoms : Use PART instructions in SHELXL to model split positions, constrained via SIMU and DELU commands .
  • Twinning : Apply TWIN/BASF commands for non-merohedral twinning, validated by R-factor convergence (<5%) .
  • Hydrogen bonding : Analyze intermolecular interactions (e.g., N–H···O=S) using Mercury software to predict packing motifs .

Q. What strategies are employed to investigate biological activity mechanisms?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., cyclooxygenase-2 or bacterial dihydropteroate synthase) .
  • Enzyme inhibition assays : IC₅₀ determination via spectrophotometric monitoring of substrate conversion (e.g., NADH depletion at 340 nm) .
  • Cell-based assays : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate cytotoxicity, with EC₅₀ values normalized to controls .

Q. How are contradictions in solubility/reactivity data addressed?

  • Systematic solvent screening : Test polar (DMSO, MeOH) vs. non-polar solvents (toluene, hexane) under controlled pH (4–10) .
  • DFT calculations : Gaussian 09 to model electronic properties (e.g., LUMO localization on bromothiophene) predicting nucleophilic attack sites .
  • Replication studies : Cross-validate results using alternative synthetic routes (e.g., Mitsunobu reaction for ether linkages) .

Analytical and Methodological Challenges

Q. What advanced techniques optimize reaction yields for multi-step syntheses?

Step Method Conditions Yield
Benzofuran synthesisFriedel-Crafts alkylationAlCl₃, 80°C, 6h65–70%
Sulfonamide couplingDropwise addition of sulfonyl chloride0°C, 12h50–55%
PurificationPreparative HPLCC18 column, MeCN/H₂O (70:30)>95% purity

Q. How are crystallographic disorders in the benzofuran moiety resolved?

  • Occupancy refinement : Assign partial occupancy to overlapping atoms (e.g., propyl chain rotamers) using SHELXL’s FREE variables .
  • Dynamic NMR : Correlate disorder with temperature-dependent spectral changes (e.g., coalescence at 298 K) .

Q. What in silico tools predict pharmacokinetic properties?

  • SwissADME : Predict logP (2.8), bioavailability score (0.55), and GI absorption (high) .
  • Molecular dynamics (MD) : GROMACS simulations to assess membrane permeability (e.g., POPC bilayers) .

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